

# A Comparative Analysis of TEAD Inhibitors: Tead-IN-12 versus VT104

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Compound of Interest		
Compound Name:	Tead-IN-12	
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In the landscape of targeted cancer therapy, the Hippo-YAP signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final nuclear effectors of this pathway. Consequently, the development of TEAD inhibitors represents a promising therapeutic strategy. This guide provides a detailed comparison of two such inhibitors, **Tead-IN-12** and VT104, based on currently available data.

It is important to note that VT104 is a well-characterized compound with extensive data published in peer-reviewed journals. In contrast, information regarding **Tead-IN-12** is primarily derived from patent literature and vendor-supplied data, and as such, detailed experimental protocols and comprehensive in vivo efficacy data are not as readily available in the public domain.

#### **Mechanism of Action**

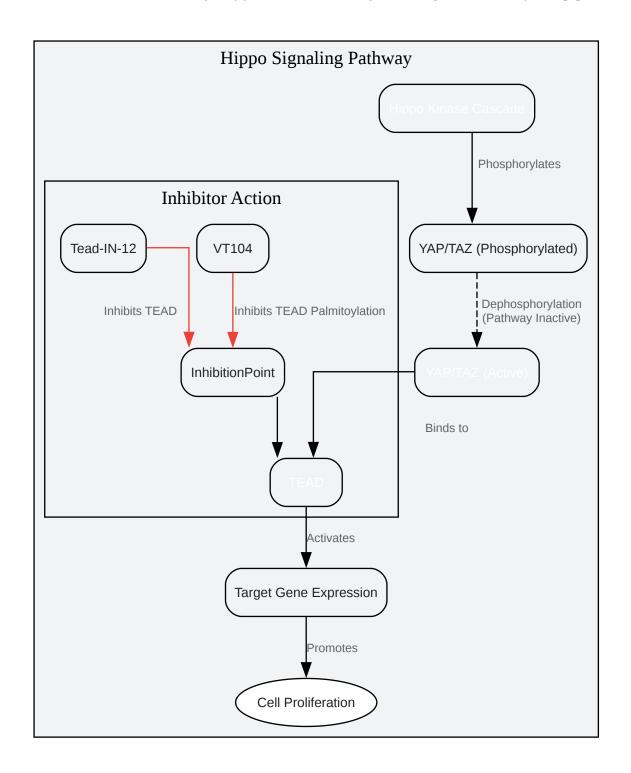
Both **Tead-IN-12** and VT104 are small molecule inhibitors of TEAD transcription factors. However, their specific mechanisms of action, as publicly detailed, show some differences.

**Tead-IN-12** is described as an orally active TEAD inhibitor.[1][2][3] While its direct binding target and mechanism of inhibition are not explicitly detailed in the available search results, it is implied to disrupt the function of TEAD.

VT104 is a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[4][5] It functions by binding to a central lipid pocket within the TEAD protein. This binding prevents the auto-



palmitoylation of TEAD, a crucial post-translational modification required for its stability and subsequent interaction with the transcriptional co-activators YAP and TAZ.[4][6] By inhibiting this interaction, VT104 effectively suppresses TEAD-dependent gene transcription.[4]



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Hippo-YAP-TEAD signaling pathway and points of inhibition.

## In Vitro Efficacy

Available in vitro data highlights the potency of both inhibitors.

Parameter	Tead-IN-12	VT104
IC50	<100 nM[1][2][3]	Not explicitly stated in a single value, but potent at nanomolar concentrations in NF2-deficient mesothelioma cells.[4]
Target Cells	Not specified in available data.	NF2-deficient mesothelioma cell lines (e.g., NCI-H226).[4] [5]
Observed Effect	Anti-proliferative activity.[2]	Inhibition of TEAD1 and TEAD3 palmitoylation, and suppression of cell proliferation.[4][5]

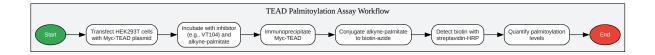
### **Experimental Protocols:**

VT104 - Cell-Based TEAD Palmitoylation Assay: A detailed protocol for a similar assay has been described.[6] Briefly, HEK293T cells are transfected with plasmids expressing Myctagged TEAD proteins. The cells are then incubated with the test compound (e.g., VT104) and an alkyne-labeled palmitate analog. Following incubation, the TEAD proteins are immunoprecipitated using an anti-Myc antibody. The incorporated alkyne-palmitate is then conjugated to a biotin azide via a "click chemistry" reaction. The level of palmitoylation is subsequently detected and quantified by a streptavidin-based Western blot analysis.[6]

**Tead-IN-12** - Cell Proliferation Assay: While the specific protocol for determining the IC50 of **Tead-IN-12** is not detailed in the available patent information, a standard cell proliferation assay such as the MTT or CellTiter-Glo® assay is typically used. In such assays, cancer cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor. After a set incubation period, a reagent is added that is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells. The signal intensity is proportional to the number



of viable cells, allowing for the calculation of the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.



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Workflow for a cell-based TEAD palmitoylation assay.

### **Pharmacokinetics**

Pharmacokinetic profiles are crucial for determining the dosing regimen and potential in vivo efficacy of a drug candidate.

Parameter	Tead-IN-12	VT104
Administration	Orally active[1][2][3]	Orally active[4][5]
Half-life (mouse)	3.6 hours[1][2][3]	24.2 hours[4]
Oral Bioavailability (mouse)	Not available	78%[4]

## **In Vivo Efficacy**

In vivo studies in animal models are essential for evaluating the anti-tumor activity of cancer therapeutics.

**Tead-IN-12**: No in vivo efficacy data for **Tead-IN-12** is publicly available at this time.

VT104: VT104 has demonstrated significant anti-tumor efficacy in a human mesothelioma NCI-H226 cell-derived xenograft (CDX) model.[4][5]

Once-daily oral administration at 1 mg/kg significantly blocked tumor growth.[4]



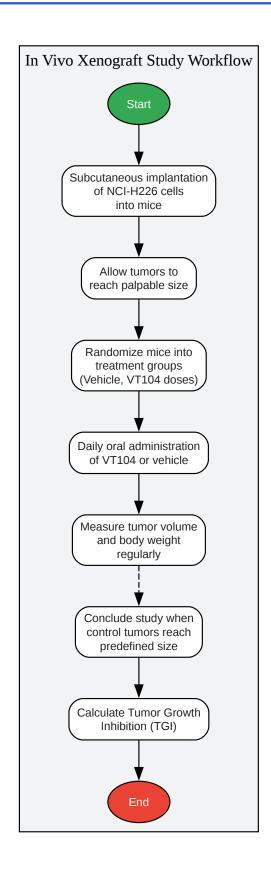
- Doses of 3 mg/kg and 10 mg/kg resulted in tumor regression.[4]
- The 3 mg/kg dose was well-tolerated with no significant impact on animal body weight, whereas the 10 mg/kg dose led to a cessation of body weight gain.[4]

### **Experimental Protocols:**

VT104 - In Vivo Xenograft Model: A standard protocol for a subcutaneous xenograft model involves the following steps:

- Cell Culture and Implantation: NCI-H226 human mesothelioma cells are cultured and then subcutaneously injected into the flank of immunodeficient mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, different doses of VT104).
- Drug Administration: VT104 is formulated for oral gavage and administered daily at the specified doses.
- Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
- Endpoint and Analysis: The study is concluded when tumors in the control group reach a
  predetermined size. The tumor growth inhibition (TGI) is calculated to assess the efficacy of
  the treatment.





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Workflow for an in vivo xenograft study.



## **Summary and Conclusion**

Both **Tead-IN-12** and VT104 are promising orally active TEAD inhibitors. Based on the available data, VT104 appears to be a more extensively characterized compound with a well-defined mechanism of action as a pan-TEAD auto-palmitoylation inhibitor. Its long half-life and high oral bioavailability in mice translate to significant in vivo anti-tumor efficacy at well-tolerated doses.

**Tead-IN-12** demonstrates high potency in vitro with an IC50 of less than 100 nM.[1][2][3] However, its shorter half-life of 3.6 hours in mice may necessitate more frequent dosing in in vivo settings.[1][2][3] A comprehensive comparison of the in vivo efficacy of **Tead-IN-12** and VT104 is not possible without further publicly available data for **Tead-IN-12**.

For researchers and drug development professionals, VT104 currently offers a more robust dataset for evaluating its potential as a therapeutic agent. Further publication of data on **Tead-IN-12**, including its specific mechanism of TEAD inhibition and in vivo efficacy, will be crucial for a more direct and thorough comparison between these two promising molecules.

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